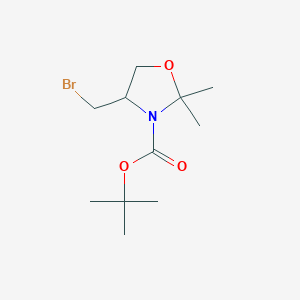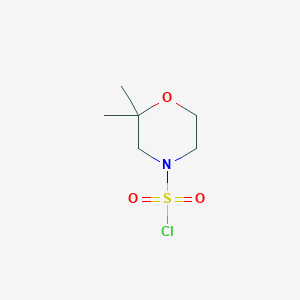
tert-butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate
Overview
Description
Tert-butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Environmental Impact
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants Synthetic phenolic antioxidants, similar in chemical nature to the compound , are used across various industrial sectors to prevent oxidative damage. Their widespread use has raised concerns regarding environmental pollution and human exposure. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, highlighting the need for novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Advanced Materials and Catalysis Research on functionalized quinazolines and pyrimidines for optoelectronic applications underscores the utility of heterocyclic compounds in creating novel materials for electronics and catalysis. Incorporation into π-extended systems enhances their electroluminescent properties, suggesting potential avenues for the development of organic light-emitting diodes and solar cells (Lipunova et al., 2018).
Medicinal Chemistry
Heterocyclic Compounds in Drug Development The diversity of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, demonstrates their significance in drug discovery. These compounds serve as key intermediates in synthesizing a wide array of pharmacologically active molecules, highlighting the importance of exploring new synthetic routes and applications in medicinal chemistry (Li et al., 2019).
Biomass-derived Levulinic Acid in Drug Synthesis Levulinic acid, while not structurally related, provides an example of how versatile chemical precursors derived from biomass can be used in synthesizing various drugs, potentially offering a cleaner and more cost-effective approach to pharmaceutical development. This highlights the ongoing search for novel compounds and derivatives with specific applications in treating diseases and synthesizing medicinal agents (Zhang et al., 2021).
Properties
IUPAC Name |
tert-butyl 2-(4-aminobenzoyl)diazinane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-11-5-4-10-18(19)14(20)12-6-8-13(17)9-7-12/h6-9H,4-5,10-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYMRAPMCNWZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145147 | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-60-1 | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)






![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)


